molecular formula C20H32N2O2 B2363380 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol CAS No. 314260-42-9

2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol

Cat. No. B2363380
CAS RN: 314260-42-9
M. Wt: 332.488
InChI Key: DYISHUZZNCVEFC-UHFFFAOYSA-N
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Description

“2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol” is a chemical compound with the molecular formula C20H32N2 . Its molecular weight is 300.48148 .

Scientific Research Applications

Coordination Polymers and Macrocycles

  • Coordination Polymers: A study discusses coordination polymers formed from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), which include the structural analog of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol (Oh, Stern, & Mirkin, 2005).

Synthesis of Novel Heterocycles

  • Bis-Spiropiperidone–Tetrahydrothiophene Hybrid Heterocycles: A research demonstrated the synthesis of novel hybrid heterocycles involving bis-spiropiperidone and tetrahydrothiophene, suggesting potential applications in chemical synthesis (Bharkavi, Kumar, & Perumal, 2015).

Luminescence and Co-crystal Formation

  • Luminescent Properties: A study focused on synthesizing novel macrocyclic co-crystals and investigating their luminescent properties, indicating potential in crystal engineering (Li et al., 2015).

Coordination Polymers with Cadmium

  • Cadmium(II) MOFs: Research on the synthesis of novel 2D cadmium(II) coordination polymers using ligands structurally related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was conducted (Li, Guo, Weng, & Lin, 2012).

Antimicrobial Activity

  • Antimicrobial Properties: A novel selena-diazole compound structurally related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was synthesized and showed promising antimicrobial activity (Neamah, Khudair, & Al-Jadaan, 2019).

Synthesis of Novel Copolymers

  • Electrochromic Copolymers: The synthesis of homopolymers and copolymers containing carbazole units, potentially including analogs of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol, was explored for their electrochromic properties (Aydın & Kaya, 2013).

Study of Hydrogen Bonding

  • Hydrogen Bond Acidity Study: Investigations on hydrogen bond acidity of diols, including compounds structurally similar to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol, were conducted to understand hetero-association in organic chemistry (Lomas & Cordier, 2009).

Photocatalytic Properties

  • Photocatalytic Efficiency: Coordination polymers using a ligand related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol were studied for their photocatalytic efficiency in degrading methylene blue under UV light (Cui, Hou, Van Hecke, & Cui, 2017).

Entangled Frameworks in Coordination Chemistry

  • Entangled Frameworks Construction: Studies explored the construction of entangled frameworks in coordination chemistry using ligands structurally akin to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol (Li et al., 2012).

Electrochemical and Spectral Properties

  • Study on Stereioisomers: Research on the electrochemical and spectral properties of stereoisomers of compounds structurally related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was conducted, revealing insights into isomerization phenomena (Lapkowski, Waskiewicz, Gabanski, Zak, & Suwiński, 2006).

Magnetic/Electronic Properties in Ytterbocene Complexes

  • Ytterbocene Complexes Study: The impact of bridging ligand geometry on magnetic/electronic properties in a bimetallic ytterbocene complex, which can be related to the study of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol, was examined (Carlson et al., 2007).

Through-Bond and Through-Space Effects in Hetero-Association

  • Hetero-Association Study: The effects in the hetero-association of pyridine with alkane diols were studied, providing insights relevant to the understanding of compounds like 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol (Lomas, 2011).

Mild Oxidation of 5-Hydroxymethylfurfural

  • Oxidation Study: A metal-free, mild oxidation process involving a compound related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was developed, highlighting its potential in organic synthesis and environmental applications (Mittal et al., 2014).

properties

IUPAC Name

2,5-bis[(4-methylpiperidin-1-yl)methyl]benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-15-3-7-21(8-4-15)13-17-11-20(24)18(12-19(17)23)14-22-9-5-16(2)6-10-22/h11-12,15-16,23-24H,3-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYISHUZZNCVEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCC(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol

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